molecular formula C12H17F2NO B6926347 N-(4,4-difluorocyclohexyl)-N-methylcyclobutene-1-carboxamide

N-(4,4-difluorocyclohexyl)-N-methylcyclobutene-1-carboxamide

Cat. No.: B6926347
M. Wt: 229.27 g/mol
InChI Key: PAZOGQKLWQSHRH-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-N-methylcyclobutene-1-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclohexyl ring substituted with two fluorine atoms, a cyclobutene ring, and a carboxamide group, making it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-N-methylcyclobutene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO/c1-15(11(16)9-3-2-4-9)10-5-7-12(13,14)8-6-10/h3,10H,2,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZOGQKLWQSHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC(CC1)(F)F)C(=O)C2=CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-N-methylcyclobutene-1-carboxamide typically involves multiple steps, starting with the preparation of the 4,4-difluorocyclohexyl precursor. This precursor can be synthesized through the difluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The cyclobutene ring is then introduced via cyclization reactions, often employing palladium-catalyzed cross-coupling reactions . The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and coupling agents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-N-methylcyclobutene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,4-difluorocyclohexyl)-N-methylcyclobutene-1-carboxamide stands out due to its unique combination of a difluorocyclohexyl ring and a cyclobutene ring, which imparts distinct chemical and biological properties. This structural uniqueness can lead to different reactivity patterns and biological activities compared to other similar compounds .

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